![molecular formula C13H17NO4S B3827954 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid](/img/structure/B3827954.png)
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid
Overview
Description
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a prop-2-enylamino group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and prop-2-enylamine.
Reaction: The 4-methylbenzenesulfonyl chloride is reacted with prop-2-enylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propane.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-enylamino group may also interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
Uniqueness
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and prop-2-enylamino groups provide a versatile platform for various chemical reactions and potential biological activities.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-9-14(11(3)13(15)16)19(17,18)12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRDFREWCCFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[9-[4-(2-Fluorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2-fluorobenzoate](/img/structure/B3827883.png)
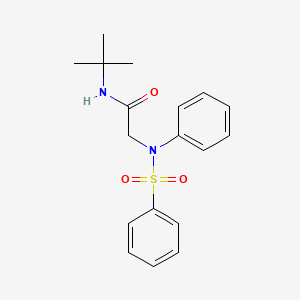
![8-[4-(diethylamino)-2-methylbenzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3827894.png)
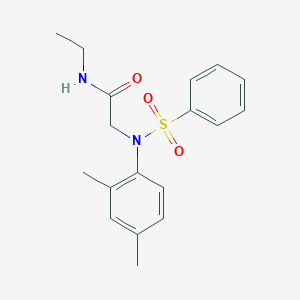
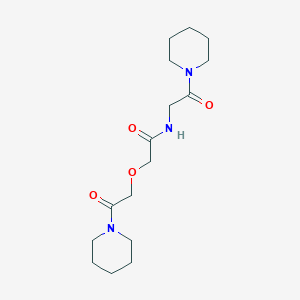
![[2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B3827913.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3827915.png)
![1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3827922.png)
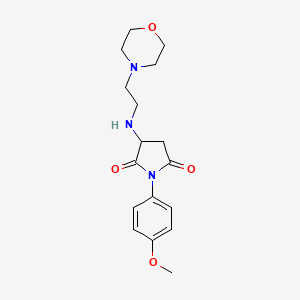
![1-(4-bromophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3827930.png)

![1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B3827939.png)
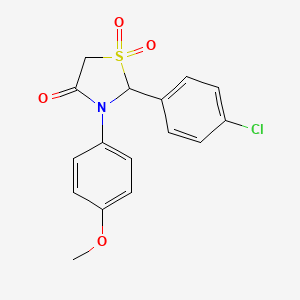
![N-[3-benzoyl-2-(trifluoromethyl)pyridin-4-yl]acetamide](/img/structure/B3827973.png)
